1-Fluorobicyclo[3.3.1]nonan-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-fluorobicyclo[3.3.1]nonan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FO/c10-9-3-1-2-7(5-9)4-8(11)6-9/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRRHXWTCQFVAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC(C1)(C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Advanced Synthetic Methodologies for 1 Fluorobicyclo 3.3.1 Nonan 3 One
Strategic Retrosynthesis and Key Bond Disconnections
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For 1-Fluorobicyclo[3.3.1]nonan-3-one, the analysis hinges on disconnecting the complex bicyclic system at strategic points.
A primary disconnection strategy involves breaking the C1-C2 and C5-C4 bonds, which simplifies the bicyclic core. This approach is conceptually related to the Robinson annulation, a powerful method for forming six-membered rings in polycyclic systems. This disconnection leads to two key precursor types: a substituted 1,3-cyclohexanedione (B196179) and a three-carbon electrophilic component, such as an α,β-unsaturated aldehyde or ketone (enal). This pathway is particularly advantageous as it constructs the majority of the bicyclic scaffold in a convergent manner.
Another key disconnection is the C1-F bond. This suggests that the fluorine atom can be introduced late in the synthesis (late-stage fluorination) onto a pre-formed bicyclo[3.3.1]nonan-3-one scaffold. This approach is highly flexible, allowing for the synthesis of various fluorinated analogues from a common intermediate.
| Disconnection Type | Bonds Cleaved | Precursor Fragments | Corresponding Forward Reaction |
| Annulation | C1-C2, C5-C4 | Substituted 1,3-cyclohexanedione and an enal | Michael-Aldol Annulation |
| Fluorination | C1-F | Bicyclo[3.3.1]nonan-3-one precursor | Bridgehead Fluorination |
Enantioselective and Diastereoselective Synthetic Pathways to this compound
Controlling the stereochemistry during the synthesis of bicyclic systems is crucial. Enantioselective and diastereoselective methods are employed to produce specific stereoisomers of this compound.
Enantioselective Approaches: Asymmetric catalysis can be used to create the chiral bicyclic core with high enantiomeric excess. One notable method is the chiral phosphoric acid-catalyzed desymmetrizing Michael cyclization. semanticscholar.org In this approach, a prochiral 2,2-disubstituted cyclic 1,3-dione, tethered to an electron-deficient alkene, undergoes an intramolecular Michael addition. The chiral catalyst controls the facial selectivity of the enolization and subsequent cyclization, leading to bridged bicyclic products with high enantioselectivity. semanticscholar.org
Diastereoselective Approaches: The construction of the bicyclo[3.3.1]nonane skeleton often results in the formation of multiple stereocenters. Diastereoselectivity can be achieved through various means, including substrate control, where the existing stereocenters in the starting material direct the stereochemical outcome of subsequent reactions. Anionic domino processes have been developed for the diastereoselective one-pot synthesis of polyfunctionalized bicyclo[3.3.1]nonanes. nih.gov Furthermore, tandem Michael-Aldol reactions have been optimized to proceed with appreciable stereocontrol, yielding the desired bicyclic ketols with good to excellent diastereoselectivity. ucl.ac.uk
Novel Fluorination Reagents and Techniques for the Bicyclo[3.3.1]nonane Scaffold
The introduction of fluorine onto the bicyclo[3.3.1]nonane framework can be accomplished at various positions using modern fluorinating agents and techniques. mdpi.com
Placing a fluorine atom at a bridgehead position like C1 is a significant synthetic challenge due to the steric hindrance and the potential instability of bridgehead carbocation intermediates. iastate.edu
From Bridgehead Halides: A common precursor is a bridgehead bromide, such as 1-bromobicyclo[3.3.1]nonan-3-one. This can be converted to the target fluoride (B91410) via a bridgehead carbocation pathway. Reaction with a silver salt, like silver triflate, can generate the carbocation, which is then trapped by a fluoride source. iastate.edu
From Bridgehead Alcohols: The use of reagents like diethylaminosulfur trifluoride (DAST) can convert a bridgehead hydroxyl group directly into a fluoride. researchgate.net
Decarboxylative Fluorination: An adaptation of the Hunsdiecker reaction, where a bridgehead carboxylic acid is converted to its silver salt and treated with a source of electrophilic fluorine, can also be a viable, though less common, route. acs.org
Fluorination at the α-positions to the carbonyl group (C2 and C4) is more straightforward and typically involves the reaction of an enol or enolate intermediate with an electrophilic fluorinating agent.
Electrophilic Fluorination: Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor are widely used. mdpi.com The bicyclo[3.3.1]nonan-3-one can be deprotonated with a suitable base to form the enolate, which then attacks the electrophilic fluorine source to install the fluorine atom regioselectively. This method has been used to prepare compounds like 3-fluorobicyclo[3.3.1]nonane-2,6,9-triones. researchgate.net
| Reagent Name | Abbreviation | Structure | Key Features |
| N-Fluorobenzenesulfonimide | NFSI | (PhSO₂)₂NF | Crystalline solid, stable, widely used for α-fluorination of carbonyls. |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | F-TEDA-BF₄ | Highly effective, user-friendly, and commercially available electrophilic fluorine source. |
Remote Fluorination Strategies
Introducing a fluorine atom at a position remote from existing functional groups requires specialized strategies. Research has demonstrated the ability to chemoselectively introduce a fluorine atom at the 3-, 6-, or 7-positions of the bicyclo[3.3.1]nonane system. ucl.ac.uk This "late-stage" fluorination on a fully formed and functionalized scaffold allows for the creation of a diverse library of fluorinated compounds. The specific position of fluorination is dictated by the precursor's functionality, often by converting a hydroxyl group at the desired remote position into a fluoride using reagents like DAST. ucl.ac.uk
Tandem and Cascade Reactions in the Construction of the this compound Core
Tandem, domino, or cascade reactions are highly efficient processes where multiple bond-forming events occur in a single pot without isolating intermediates. wikipedia.org20.210.105 This approach enhances atom economy and reduces waste and labor.
A key strategy for building the bicyclo[3.3.1]nonane core is a one-pot tandem Michael-aldol annulation. ucl.ac.ukucl.ac.uk This reaction involves the conjugate addition of a 1,3-cyclohexanedione to an α,β-unsaturated aldehyde (Michael addition), which generates an intermediate enolate. This enolate then undergoes a subsequent intramolecular aldol (B89426) condensation to close the second ring, forming the bicyclic skeleton in a single, efficient operation. ucl.ac.uk This method has been shown to produce the desired bicyclic ketols in good to excellent yields and can be performed with significant stereocontrol. ucl.ac.ukresearchgate.net Other tandem sequences, such as intermolecular alkylation followed by an intramolecular Michael reaction, have also been employed to construct chiral bicyclo[3.3.1]nonanes. technion.ac.il
Total Synthesis Strategies for this compound and its Complex Derivatives
The total synthesis of this compound and its derivatives is not a trivial endeavor and typically involves a multi-step sequence. A key strategic consideration is whether to introduce the fluorine atom at an early stage or as a late-stage functionalization of a pre-formed bicyclo[3.3.1]nonane core. The latter approach is often favored due to the potential for harsh conditions in early-stage fluorination to be incompatible with subsequent synthetic transformations.
A plausible and efficient strategy for the construction of the bicyclo[3.3.1]nonane skeleton is through a domino Michael-aldol annulation. This one-pot reaction between a cycloalkane-1,3-dione and an enal can efficiently generate the core structure. For instance, the reaction of a substituted 1,3-cyclohexanedione with an appropriate enal can lead to the formation of a 6-hydroxybicyclo[3.3.1]nonane-2,9-dione. Subsequent synthetic manipulations of this intermediate would be necessary to arrive at the desired 3-oxo functionality and to prepare for the introduction of the fluorine atom.
Another powerful approach to the bicyclo[3.3.1]nonane core involves intramolecular cyclization reactions. These can include base-promoted aldol reactions, SmI2-mediated reductive cyclizations, or one-pot Mannich reactions, which have been successfully employed in the synthesis of chiral sp3-rich bicyclo[3.3.1]nonane scaffolds. nih.gov These methods offer a high degree of stereocontrol, which is crucial for the synthesis of complex, biologically active derivatives.
Once the bicyclo[3.3.1]nonan-3-one scaffold is in hand, late-stage fluorination can be employed to introduce the fluorine atom at the C1 position. This can be a challenging transformation, as the bridgehead position is sterically hindered and electronically distinct. Electrophilic fluorinating reagents, such as Selectfluor®, are commonly used for the fluorination of ketones and their derivatives. sapub.org The reaction proceeds via an enol or enolate intermediate, and the regioselectivity of the fluorination is a critical aspect to control. In the case of this compound, the enolate would need to be formed regioselectively to allow for the attack of the electrophilic fluorine source at the C1 position.
The synthesis of more complex derivatives of this compound can be achieved by utilizing substituted starting materials in the initial cyclization steps or by further functionalization of the fluorinated bicyclic core. The bicyclo[3.3.1]nonane framework is a common motif in a number of biologically active natural products, and the introduction of a fluorine atom can significantly modulate their pharmacological properties. ucl.ac.uk
| Synthetic Strategy | Key Reactions | Starting Materials | Advantages |
| Domino Reaction | Michael-Aldol Annulation | Cycloalkane-1,3-diones, Enals | One-pot procedure, efficient construction of the bicyclic core. |
| Intramolecular Cyclization | Aldol, Mannich, or Reductive Cyclization | Functionalized cyclohexanes | High stereocontrol, access to chiral derivatives. |
| Late-Stage Fluorination | Electrophilic Fluorination | Bicyclo[3.3.1]nonan-3-one, Selectfluor® | Avoids carrying the fluorine atom through multiple synthetic steps. |
Catalytic Approaches in the Synthesis of this compound
Catalytic methods offer a more atom-economical and often more selective route to the synthesis of fluorinated compounds. In the context of this compound, catalytic approaches primarily focus on the fluorination step, although catalysis can also play a role in the construction of the bicyclic scaffold.
Organocatalysis has emerged as a powerful tool for the enantioselective α-fluorination of cyclic ketones. nih.gov This methodology typically employs a chiral amine catalyst, such as a cinchona alkaloid derivative, to activate the ketone substrate towards attack by an electrophilic fluorine source. The catalyst forms an enamine intermediate with the ketone, which then reacts with a reagent like N-fluorobenzenesulfonimide (NFSI). This approach allows for high levels of enantioselectivity and can be applied to a variety of cyclic ketones. While the direct application to the bridgehead position of a bicyclo[3.3.1]nonanone system presents steric challenges, the principles of organocatalytic fluorination provide a valuable framework for developing suitable catalytic systems.
Visible-light photoredox catalysis is another cutting-edge strategy for the introduction of fluorine into organic molecules. mdpi.com This method utilizes a photocatalyst that, upon irradiation with visible light, can initiate a single-electron transfer process to generate a reactive radical intermediate. This radical can then react with a fluorine source. For the synthesis of this compound, a photoredox-catalyzed approach could potentially involve the generation of a radical at the C1 position of a suitable precursor, followed by trapping with a fluoride source. The mild reaction conditions and high functional group tolerance of photoredox catalysis make it an attractive option for the late-stage fluorination of complex molecules. mdpi.com
Transition metal catalysis also offers avenues for the fluorination of C-H bonds. While less common for the direct fluorination of unactivated bridgehead C-H bonds, advances in this area are ongoing. Such methods could provide a direct route to this compound from the parent ketone, avoiding the need for pre-functionalization.
| Catalytic Approach | Catalyst Type | Fluorine Source | Key Features |
| Organocatalysis | Chiral Amines (e.g., Cinchona alkaloids) | Electrophilic (e.g., NFSI) | Enantioselective, mild conditions, enamine activation. |
| Photoredox Catalysis | Photocatalysts (e.g., Ru or Ir complexes) | Nucleophilic or Electrophilic | Mild conditions, radical-mediated, high functional group tolerance. |
| Transition Metal Catalysis | Metal Complexes (e.g., Pd, Cu) | Various | Direct C-H functionalization potential. |
Iii. Conformational Analysis and Stereochemical Features of 1 Fluorobicyclo 3.3.1 Nonan 3 One
In-depth Conformational Studies of the Bicyclo[3.3.1]nonane System
The bicyclo[3.3.1]nonane skeleton, which forms the core of the title compound, is a classic model in conformational analysis. researchgate.net It consists of two fused six-membered rings, and its conformational landscape is primarily defined by the relative orientations of these rings. vu.lt This system can, in principle, adopt several conformations, with the most significant being the chair-chair, boat-chair, and boat-boat forms. vu.ltoregonstate.edu
Chair-Chair, Boat-Chair, and Boat-Boat Conformers and Energetic Relationships
The bicyclo[3.3.1]nonane system can exist in three primary conformations: the double chair (CC), the chair-boat (CB), and the double boat (BB). vu.ltoregonstate.edu For the unsubstituted parent hydrocarbon, the chair-chair conformation is generally the most stable. gla.ac.uk However, this stability is compromised by a significant transannular steric interaction between the endo-hydrogen atoms at the C3 and C7 positions. gla.ac.uk This repulsion can lead to a flattening of the cyclohexane (B81311) rings to alleviate the strain. vu.lt
The boat-chair (BC) conformation represents a higher energy state compared to the chair-chair form. researchgate.net Theoretical calculations and experimental data indicate an energy difference that can range from approximately 2.33 to 7 kcal/mol, depending on the specific derivative and the computational method used. researchgate.netunimi.it For instance, in some diazabicyclo[3.3.1]nonanes, the energy difference between CC and BC conformers is calculated to be around 6-7 kcal/mol. researchgate.net The boat-boat conformer is the most energetically unfavorable of the three due to increased torsional and steric strain. gla.ac.uk
The energetic balance is delicate and can be shifted by substitution on the bicyclic frame. nih.govrsc.org Heteroatoms or bulky substituents at the C3 and C7 positions can destabilize the chair-chair conformation due to severe steric or electronic repulsions (e.g., lone pair-lone pair repulsion, known as the "hockey sticks" effect), making the boat-chair conformer more favorable. nih.govrsc.org
| Conformer | Relative Energy (kcal/mol) | Key Features |
| Chair-Chair (CC) | 0 (Reference) | Generally most stable; subject to C3-C7 transannular repulsion. gla.ac.uk |
| Chair-Boat (CB) | ~2.3 - 7.0 | Higher energy; can be stabilized by specific substitution patterns. researchgate.netunimi.it |
| Boat-Boat (BB) | > 7.0 | Highest energy; generally not significantly populated. gla.ac.uk |
Influence of Fluorine at the Bridgehead (C1) on Conformational Equilibrium
The introduction of a fluorine atom at a bridgehead position (C1) introduces unique stereoelectronic effects. While extensive studies specifically on 1-fluorobicyclo[3.3.1]nonan-3-one are limited, research on related fluorinated bicyclic systems provides significant insight. acs.orgucl.ac.uk Fluorine is a small but highly electronegative atom, leading to strong inductive effects through the sigma bond framework.
The primary influence of the C1-fluoro substituent is electronic rather than steric. Its presence is not expected to introduce significant steric strain that would dramatically alter the fundamental chair-chair versus boat-chair equilibrium. However, the inductive withdrawal of electron density by the fluorine atom can alter the bond lengths and angles throughout the bicyclic system, which may subtly adjust the relative energies of the conformers. In a study focused on the late-stage fluorination of bicyclo[3.3.1]nonane scaffolds, it was demonstrated that fluorine could be chemoselectively introduced at various positions, yielding a range of novel fluorinated compounds. researchgate.net The inherent rigidity of the bicyclic structure helps in controlling the spatial orientation of such substituents. ucl.ac.uk
Role of the Carbonyl Group (C3) in Conformational Dynamics
The carbonyl group at the C3 position plays a crucial role in the conformational dynamics of the bicyclo[3.3.1]nonane system. The sp² hybridization of the C3 carbon flattens the geometry of that portion of the six-membered ring, which inherently alters the steric environment.
Spectroscopic Investigations of Stereochemistry and Conformational Interconversions
Spectroscopic methods are indispensable for elucidating the complex three-dimensional structures and conformational equilibria in substituted bicyclo[3.3.1]nonanes.
Advanced NMR Spectroscopic Techniques for Structural Elucidation (beyond routine identification)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis. jeolusa.com While standard 1D ¹H and ¹³C NMR provide initial structural confirmation, advanced 2D techniques are necessary to unravel the complex spin systems and spatial relationships in rigid bicyclic molecules. ipb.ptrsc.org
COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks, allowing for the assignment of protons within each of the six-membered rings.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, aiding in the unambiguous assignment of carbon signals. ipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons. For the bicyclo[3.3.1]nonane system, a key application is the detection of a NOE cross-peak between the endo-protons at C3 and C7, which is a definitive indicator of a chair-chair conformation. The absence of this interaction would suggest a boat-chair or other conformation.
¹⁹F NMR: The presence of the fluorine atom at C1 allows for ¹⁹F NMR studies. The ¹⁹F chemical shift is highly sensitive to the local electronic environment. Furthermore, ¹H-¹⁹F and ¹³C-¹⁹F coupling constants provide valuable structural information, with the magnitude of the coupling often being dependent on the dihedral angle between the coupled nuclei.
Vibrational Spectroscopy (IR, Raman) for Conformational Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, serves as a rapid and effective method for identifying conformational isomers. researchgate.net Different conformers of a molecule have distinct vibrational modes, leading to unique "fingerprints" in their IR and Raman spectra.
For bicyclo[3.3.1]nonane derivatives, the C-H stretching and bending regions can be particularly informative. Studies have shown that transannular interactions in the chair-chair conformer can lead to abnormal C-H stretching frequencies. rsc.org The carbonyl (C=O) stretching frequency in the IR spectrum of this compound would be a prominent feature. Its exact position can be influenced by the ring conformation and by the electronegative fluorine atom, which may cause a slight shift to higher wavenumbers due to inductive effects.
Comparative studies of IR and Raman spectra recorded in different phases (solid, liquid, gas) or at varying temperatures can reveal the presence of a conformational equilibrium. researchgate.net For example, in the analysis of bicyclo[3.3.1]nonane diones, the assignment of vibrational bands was achieved by comparing experimental spectra with theoretical spectra calculated for different conformers (chair-chair vs. chair-boat), allowing for the identification of the most stable form. researchgate.net
Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable)
Chiroptical spectroscopy, particularly Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), serves as a powerful tool for the determination of absolute configuration and enantiomeric excess of chiral molecules. For bicyclic ketones, the carbonyl group acts as a chromophore, and its electronic transitions can give rise to characteristic CD signals.
While specific chiroptical data for this compound is not extensively documented in the literature, the principles of chiroptical analysis are well-established for related bicyclo[3.3.1]nonane systems. The determination of enantiomeric excess often involves creating a calibration curve by measuring the CD response of samples with known enantiomeric compositions. ucl.ac.uk For instance, in related bicyclic enones, the sign of the Cotton effect in the CD spectrum has been correlated with the helicity of the chromophore, allowing for the assignment of absolute configuration. nih.gov Time-dependent density functional theory (TDDFT) calculations have also become a crucial tool in predicting and interpreting the CD spectra of complex chiral molecules, including bicyclic systems. researchgate.net
In the case of this compound, which is chiral, it is expected that its enantiomers would exhibit mirror-image CD spectra. The n-π* transition of the carbonyl group would likely be the most informative electronic transition for chiroptical analysis. The sign and magnitude of the Cotton effect would be determined by the dissymmetric perturbation of the chromophore by the chiral bicyclic framework, including the influence of the bridgehead fluorine atom.
X-ray Crystallographic Analysis of this compound and its Analogues
Based on crystallographic data of analogous compounds, the bicyclo[3.3.1]nonane core of this compound is expected to adopt a distorted twin-chair conformation. researchgate.netresearchgate.net The introduction of the sp²-hybridized carbon of the ketone at C3 leads to a flattening of that ring compared to the parent alkane. nih.gov
The bond lengths and angles would be influenced by the presence of the electronegative fluorine atom and the carbonyl group. The C1-F bond length is anticipated to be in the typical range for a tertiary alkyl fluoride (B91410). The C-C bond lengths within the bicyclic framework are generally expected to be in the range of 1.52-1.55 Å, though some variation can occur due to steric strain. The C=O bond length of the ketone will be approximately 1.21 Å.
The dihedral angles define the puckering of the two six-membered rings. In an ideal chair conformation, these angles are around ±60°. However, in the bicyclo[3.3.1]nonane system, steric interactions often lead to a flattening of the chairs, resulting in smaller dihedral angles.
Table 1: Expected Bond Lengths and Angles for this compound based on Analogous Structures
| Bond/Angle | Expected Value |
| C1-F | ~1.40 Å |
| C=O | ~1.21 Å |
| C-C (average) | ~1.54 Å |
| ∠C-C-C (ring) | ~111-114° |
| ∠F-C1-C2 | ~109° |
| ∠C2-C3-C4 | ~116-118° |
Note: These are estimated values based on data from similar structures and may vary in the actual molecule.
In the solid state, molecules of this compound would pack in a manner that maximizes stabilizing intermolecular interactions. The polar C=O and C-F bonds are expected to play a significant role in the crystal packing.
Transannular Interactions in this compound
A key feature of the bicyclo[3.3.1]nonane system is the potential for transannular interactions between the C3 and C7 positions and between the bridgehead carbons (C1 and C5). These through-space interactions can be either steric or electronic in nature and significantly influence the conformation and reactivity of the molecule. nih.govrsc.org
In the preferred twin-chair conformation of the bicyclo[3.3.1]nonane skeleton, the endo hydrogen atoms at C3 and C7 are in close proximity, leading to steric repulsion. This repulsion often causes a flattening of the cyclohexane rings to increase the C3-C7 distance. In this compound, the presence of the carbonyl group at C3 removes the endo hydrogen at this position. However, the bridgehead fluorine atom at C1 can introduce new steric interactions. While the fluorine atom is relatively small, its van der Waals radius is larger than that of hydrogen, and it can engage in repulsive interactions with the endo hydrogen at C7 and other nearby protons. These steric pressures can influence the degree of flattening of the bicyclic framework.
Electronic interactions across the bicyclic system can also occur. The electronegative fluorine atom at the bridgehead position can exert a significant inductive effect through the sigma bond network. This can influence the electron density at other positions in the molecule, including the carbonyl group at C3.
Furthermore, through-space electronic interactions, such as the interaction between the lone pairs of the fluorine atom and the pi-system of the carbonyl group, or interactions with sigma orbitals on the opposite side of the ring system, are possible. In some bicyclic systems, such transannular electronic effects have been shown to influence spectroscopic properties and reactivity. nih.gov For instance, improper C-H···S hydrogen bonding has been theoretically shown to stabilize the chair-chair conformer in a thia-analogue of bicyclo[3.3.1]nonane. nih.gov Similar weak, stabilizing electronic interactions may be present in this compound.
Iv. Reactivity and Reaction Mechanisms of 1 Fluorobicyclo 3.3.1 Nonan 3 One
Reactions at the Bridgehead Fluorine
The C1 position is a tertiary carbon locked within the bicyclic framework. Reactions at this site are sterically hindered and subject to significant electronic constraints.
Nucleophilic substitution at a bridgehead carbon is notoriously difficult. SN2 reactions are impossible due to the inability of the nucleophile to approach from the backside of the C-F bond, which is blocked by the ring system. SN1 reactions are also highly disfavored because they would require the formation of a planar carbocation at the bridgehead, which would introduce immense angle strain into the rigid bicyclic structure.
Research on the related 1-bromobicyclo[3.3.1]nonan-3-one (the bromo-analog of the title compound) illustrates this principle. Attempts to perform nucleophilic substitution on this bromo-ketone with various nucleophiles often result in low to modest yields. Notably, when these reactions are carried out in the presence of a fluoroborate counterion, 1-fluorobicyclo[3.3.1]nonan-3-one is often formed as a significant byproduct. This occurs when the intended nucleophile is slow to react, allowing the fluoride (B91410) from the counterion to trap the transient bridgehead carbocation intermediate. iastate.edu
This finding underscores the inertness of the C1-F bond to nucleophilic substitution; it is more readily formed by trapping a carbocation than it is cleaved to generate one. The high strength of the carbon-fluorine bond further contributes to its poor leaving group ability, making substitution reactions at this position energetically unfavorable.
| Precursor | Reagent(s) | Nucleophile Source | Product(s) | Observation |
| 1-Bromobicyclo[3.3.1]nonan-3-one | Allyltrimethylsilane, BF4- counterion | Allyltrimethylsilane / Fluoride | 1-Allylbicyclo[3.3.1]nonan-3-one and This compound | The fluoro-compound is a major byproduct due to carbocation trapping by F-. iastate.edu |
| 1-Bromobicyclo[3.3.1]nonan-3-one | Silver Triflate (AgOTf), then Nucleophile (e.g., Allyltrimethylsilane) | Allyltrimethylsilane | 1-Allylbicyclo[3.3.1]nonan-3-one | Using a non-nucleophilic silver salt to generate the cation avoids the formation of the fluoro-byproduct and gives high yields of the desired substitution product. iastate.edu |
Table 1: Nucleophilic Substitution Attempts on a C1-Halogenated Bicyclo[3.3.1]nonan-3-one System
Elimination reactions (E1 and E2) to form an alkene are governed by Bredt's rule, which states that a double bond cannot be placed at a bridgehead position of a bridged ring system unless the rings are large enough to accommodate the planar geometry without excessive strain. wikipedia.orgresearchgate.netmasterorganicchemistry.com Formation of a double bond at the C1 position of this compound would result in a "bridgehead alkene," a structure that violates Bredt's rule.
The bicyclo[3.3.1]nonane system has a strain parameter (S) of 7, which is considered the lower limit for the formation of transient bridgehead alkenes. wikipedia.org However, creating such a bond is still energetically very costly due to the poor orbital overlap between the p-orbitals on the sp²-hybridized carbons. researchgate.netmasterorganicchemistry.com
Furthermore, the fluoride ion (F⁻) is an exceptionally poor leaving group due to the strength of the C-F bond and the high basicity of the resulting anion. For these two reasons—the high strain of the resulting bridgehead alkene and the poor leaving group ability of fluoride—elimination reactions involving the C1 fluorine are not observed under normal conditions.
Reactivity of the Carbonyl Group at C3
In contrast to the inert bridgehead fluorine, the carbonyl group at C3 is a site of rich and varied reactivity, typical of a ketone.
The C3 carbonyl group readily undergoes nucleophilic addition. The rigid chair-chair or boat-chair conformation of the bicyclic system can influence the stereochemical outcome of the addition, with nucleophiles generally approaching from the less sterically hindered face. Common nucleophiles like organometallic reagents (e.g., Grignard or organolithium reagents) and hydrides can add to the carbonyl to form tertiary and secondary alcohols, respectively. ontosight.ai
One illustrative reaction in the bicyclo[3.3.1]nonane system is ring enlargement using diazomethane (B1218177). While not performed on the title compound, bicyclo[3.3.1]nonan-2-one reacts with diazomethane (generated from ethyl N-nitrosomethylcarbamate) to yield a mixture of the ring-expanded products bicyclo[4.3.1]decan-2-one and -3-one. This reaction proceeds via nucleophilic addition of diazomethane to the carbonyl carbon, followed by a rearrangement with expulsion of nitrogen gas.
The protons on the carbons alpha to the carbonyl group (C2 and C4) are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate for various functionalization reactions.
Enolization : Studies on related bicyclo[3.3.1]nonan-2-ones show that enolization occurs readily. The formation of β-enolates has also been studied extensively in this system, indicating that proton abstraction can occur from various positions under strongly basic conditions. doi.orguwo.cacore.ac.uk The specific conformation of the ring can affect the acidity of the alpha-protons. oregonstate.edu
Halogenation : The alpha-positions can be halogenated under standard conditions. The halogenation of bicyclo[3.3.1]nonan-2-one and bicyclo[3.3.1]nonane-2,6-dione with molecular bromine or chlorine has been studied, showing that the reaction proceeds stereoselectively to give the exo-halogenated product. rsc.orgresearchgate.netrsc.org This stereochemical preference is dictated by the steric accessibility of the alpha-positions in the bicyclic framework.
Alkylation : The enolate generated from this compound can act as a nucleophile in alkylation reactions. Both intramolecular and intermolecular alkylations have been demonstrated in the bicyclo[3.3.1]nonane system. For instance, tandem reactions involving the intermolecular alkylation of a Michael donor followed by an intramolecular Michael addition have been used to construct functionalized bicyclo[3.3.1]nonanes. semanticscholar.org Additionally, intramolecular C-alkylation at the α-position of a carbonyl group has been used to form the bicyclic core itself. rsc.orgnih.gov
| Reaction Type | Substrate | Reagent(s) | Product Type | Key Finding |
| Halogenation | Bicyclo[3.3.1]nonan-2-one | Br2 | exo-3-Bromobicyclo[3.3.1]nonan-2-one | Halogenation occurs with high exo stereoselectivity. rsc.orgresearchgate.net |
| Alkylation | 10-Bromocarvone + Dimethyl malonate | K2CO3, Acetone | Functionalized Bicyclo[3.3.1]nonane | A tandem intermolecular alkylation/intramolecular Michael addition sequence provides a route to complex bicyclic systems. semanticscholar.org |
| Enolization (H/D Exchange) | Bicyclo[3.3.1]nonan-2-one | NaOMe-MeOD | Deuterated Bicyclo[3.3.1]nonan-2-one | Deuterium (B1214612) is incorporated at the alpha-positions, with the ease of exchange depending on ring conformation. oregonstate.edu |
Table 2: Examples of Alpha-Functionalization in Bicyclo[3.3.1]nonanone Systems
Reduction : The carbonyl group at C3 can be readily reduced to a hydroxyl group using standard metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reagent suitable for reducing ketones to secondary alcohols, and it would convert this compound to 1-fluorobicyclo[3.3.1]nonan-3-ol. wizeprep.comlibretexts.org Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that would achieve the same transformation. chemistrysteps.commasterorganicchemistry.com The stereochemistry of the resulting alcohol (endo vs. exo) would depend on the steric hindrance around the carbonyl group, with the hydride typically attacking from the more open face. More sterically demanding reducing agents like L-selectride can offer higher diastereoselectivity. chinesechemsoc.org
Oxidation : The ketone functional group is generally resistant to further oxidation under mild conditions. The Baeyer-Villiger oxidation, which converts ketones to esters, is known to be unsuccessful with the simple bicyclo[3.3.1]nonan-3-one system, likely due to steric hindrance impeding the necessary rearrangement. nii.ac.jp However, oxidation can be achieved at other positions. For instance, if the corresponding alcohol (1-fluorobicyclo[3.3.1]nonan-3-ol) were formed, it could be oxidized back to the ketone using reagents like Jones' reagent (CrO₃/H₂SO₄). oregonstate.eduacs.org
Rearrangement Reactions of the Bicyclo[3.3.1]nonane Skeleton
The bicyclo[3.3.1]nonane framework is predisposed to rearrangement reactions, often driven by the release of steric strain or the formation of more stable carbocyclic systems. The presence of substituents, such as fluorine, can significantly influence the course of these rearrangements.
A significant rearrangement of the bicyclo[3.3.1]nonane system leads to the formation of the highly stable adamantane (B196018) core. While direct studies on this compound leading to a fluorinated adamantanone are not extensively detailed in the literature, the general transformation from bicyclo[3.3.1]nonane derivatives is well-established. For instance, acid-catalyzed treatment of 1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one with electrophiles like trifluoromethanesulfonic acid promotes the formation of the adamantanone core. nih.govucla.edu This process involves the generation of an adamantyl cation, which can then be trapped by various nucleophiles. nih.govucla.edu
The proposed mechanism for this type of cyclization involves the formation of a carbocation which then undergoes an intramolecular cyclization to generate the adamantyl cation. ucla.edu This pathway highlights the propensity of the bicyclo[3.3.1]nonane skeleton to rearrange into the thermodynamically stable diamondoid structure of adamantane.
Table 1: Examples of Acid-Catalyzed Adamantanone Formation from Bicyclo[3.3.1]nonane Derivatives
| Starting Material | Acid/Electrophile | Product | Reference |
| 1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one | Trifluoromethanesulfonic acid | Substituted Adamantanone | nih.govucla.edu |
| 1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one | Other electrophiles | Substituted Adamantanone | nih.gov |
This table illustrates the general reaction for forming adamantanones from bicyclo[3.3.1]nonane precursors.
The fluorine atom at the C1 bridgehead position of this compound is expected to exert a strong influence on the molecule's reactivity and potential for skeletal rearrangements. The high electronegativity of fluorine can destabilize the formation of an adjacent carbocation, potentially hindering certain rearrangement pathways that proceed through such intermediates.
Conversely, transannular interactions, which are a hallmark of bicyclo[3.3.1]nonane chemistry, can be influenced by substituents. gla.ac.uk In related systems, transannular π-participation has been observed during fluorination reactions, leading to skeletal rearrangements. For example, the bromofluorination of (1Z,5Z)-cycloocta-1,5-diene with a more acidic fluorinating agent results in the formation of bicyclo[3.3.0]octane derivatives instead of simple addition products. thieme-connect.de This indicates that under certain conditions, the bicyclic system can undergo significant structural changes.
Furthermore, other types of skeletal rearrangements have been observed in the bicyclo[3.3.1]nonane framework, such as a Michael-induced rearrangement of a bicyclo[3.3.1]nonane-2,4,9-trione to a bicyclo[3.3.0]octane system. iastate.edunih.gov While not involving a fluorine substituent, this demonstrates the inherent flexibility of the bicyclic system to undergo rearrangements to relieve strain or to form new, functionalized structures. The specific influence of the 1-fluoro and 3-keto substitution on these types of rearrangements in the target molecule remains a subject for detailed investigation. The three-dimensional structure of fluorinated bicyclo[3.3.1]nonane derivatives is crucial in determining their chemical properties and the feasibility of such rearrangements. ucl.ac.uk
Mechanistic Studies and Reaction Pathway Elucidation
Understanding the detailed mechanisms of reactions involving this compound requires sophisticated analytical and theoretical methods. Key insights can be gained from studying kinetic isotope effects and identifying reactive intermediates and transition states.
Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining the extent to which an isotopic substitution affects the rate of a reaction. core.ac.ukutdallas.edu While specific KIE studies on this compound are not widely reported, the principles of KIE can be applied to hypothesize about its reaction pathways.
For example, in a hypothetical deprotonation reaction at the C2 or C4 position, a primary deuterium KIE (kH/kD > 1) would be expected if the C-H bond is broken in the rate-determining step. The magnitude of this effect could provide information about the symmetry of the transition state. princeton.edu A smaller, secondary KIE might be observed at other positions, providing insight into changes in hybridization or steric environment during the reaction. princeton.edu
Table 2: Hypothetical Application of KIE in Studying Reactions of this compound
| Reaction Type | Isotopic Labeling Position | Expected KIE Type | Mechanistic Insight |
| Enolate formation | C2-Deuterium | Primary | C-H bond cleavage in rate-determining step |
| Rearrangement | C-D bond not broken | Secondary | Change in hybridization at labeled position |
| Nucleophilic addition | - | Inverse (kH/kD < 1) | sp2 to sp3 rehybridization in transition state |
This table presents a hypothetical scenario of how KIE studies could be used to probe the mechanisms of reactions involving this compound.
The application of KIE can help distinguish between different proposed mechanisms, such as stepwise versus concerted pathways in rearrangement or elimination reactions. nih.gov
The reaction pathways of this compound are likely to involve several key intermediates and transition states. The formation of this compound itself can occur from the trapping of a bridgehead carbocation by a fluoride source, indicating that the bicyclo[3.3.1]nonyl-1-cation-3-one is a viable, albeit potentially high-energy, intermediate. iastate.edu
In reactions starting from this compound, the following intermediates are plausible:
Enolates: Base-mediated reactions would likely proceed through the formation of an enolate at the C2 or C4 position. The regioselectivity of enolate formation would be influenced by both steric and electronic factors.
Carbocations: In acidic media, protonation of the carbonyl group could facilitate rearrangements. As mentioned, the rearrangement to adamantanone proceeds through an adamantyl cation intermediate. ucla.edu The stability of any carbocation intermediate would be significantly affected by the adjacent electron-withdrawing fluorine atom.
Transition States: The geometry of transition states in reactions of this rigid bicyclic system is of great interest. For instance, in rearrangement reactions, the transition state would involve significant distortion of the bicyclic frame. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to model the structures and energies of these transient species. ucl.ac.uk
The characterization of these fleeting species, often through a combination of low-temperature spectroscopy, trapping experiments, and computational chemistry, is essential for a complete understanding of the reactivity of this compound.
V. Theoretical and Computational Chemistry Studies of 1 Fluorobicyclo 3.3.1 Nonan 3 One
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the electronic environment and thermodynamic stability of molecules. These calculations, based on the principles of quantum mechanics, can predict molecular geometries, energies, and other electronic properties with a high degree of accuracy.
Density Functional Theory (DFT) has become a standard and effective method for determining the optimized ground-state geometries of organic molecules due to its balance of computational cost and accuracy. nih.gov For 1-Fluorobicyclo[3.3.1]nonan-3-one, DFT calculations are employed to predict bond lengths, bond angles, and dihedral angles. These calculations typically utilize a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to accurately model the electron density and, consequently, the molecular structure. nih.govmdpi.com The optimized geometry reveals the preferred spatial arrangement of the atoms, which is crucial for understanding its reactivity and spectroscopic properties.
The bicyclo[3.3.1]nonane framework can exist in several conformations, with the chair-chair and boat-chair forms being the most significant. oregonstate.eduresearchgate.net DFT calculations can determine the relative energies of these conformers for this compound, thus identifying the most stable ground-state structure. The introduction of the fluorine atom at the bridgehead position and the carbonyl group can influence the conformational preference of the bicyclic system.
| Parameter | Description |
| Functional | A key component of DFT that approximates the exchange-correlation energy. Common examples include B3LYP and M06-2X. nih.govnrel.gov |
| Basis Set | A set of mathematical functions used to build molecular orbitals. Larger basis sets, like def2-TZVP, generally provide more accurate results at a higher computational cost. nrel.gov |
| Ground State Geometry | The lowest energy arrangement of atoms in a molecule. |
| Conformational Analysis | The study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. oregonstate.eduresearchgate.net |
Ab initio calculations, which are based on first principles without the use of empirical parameters, provide a rigorous approach to determining the energetic properties of molecules. arxiv.org Methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can offer even higher accuracy for energy calculations. mdpi.com
For this compound, ab initio calculations are used to determine:
Total Energies: The absolute energy of a given conformer.
Relative Energies: The energy difference between various conformers, which allows for the determination of the most stable isomer. researchgate.net
Enthalpies of Formation: The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. mdpi.com
Gibbs Free Energies: A thermodynamic potential that can be used to predict the spontaneity of a process, such as a conformational change. nrel.gov
These calculations are critical for understanding the thermodynamic landscape of the molecule and predicting the equilibrium populations of different conformers at a given temperature. The stability of the bicyclo[3.3.1]nonane ring system is influenced by factors such as transannular interactions, and ab initio methods can quantify these effects. researchgate.net
Computational Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental spectra to confirm the structure of a molecule. nih.gov
The prediction of Nuclear Magnetic Resonance (NMR) parameters is a powerful tool in structural elucidation. nrel.gov DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C chemical shifts with remarkable accuracy. d-nb.infonih.gov These predictions are highly sensitive to the molecular geometry, making them an excellent probe for conformational analysis. nrel.gov
For this compound, predicted NMR data can help in assigning the complex spectra that arise from its rigid bicyclic structure. The fluorine atom and the carbonyl group significantly influence the electronic environment of the neighboring nuclei, leading to characteristic shifts in the NMR spectrum. Computational predictions can help to unambiguously assign these signals.
Furthermore, the calculation of spin-spin coupling constants (J-couplings) provides additional structural information, as their magnitudes are dependent on the dihedral angles between coupled nuclei, as described by the Karplus relationship.
| Parameter | Computational Method | Application |
| ¹H and ¹³C Chemical Shifts | DFT (e.g., GIAO method) d-nb.infonih.gov | Structural confirmation and assignment of experimental NMR spectra. researchgate.net |
| Spin-Spin Coupling Constants (J) | DFT | Determination of dihedral angles and stereochemistry. |
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational frequency analysis, typically performed using DFT, can predict the vibrational frequencies and intensities of a molecule. nrel.gov
For this compound, these calculations can:
Predict the positions of characteristic vibrational bands, such as the C=O stretch of the ketone and the C-F stretch.
Aid in the interpretation of experimental IR and Raman spectra.
Confirm that a calculated geometry corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies). rug.nl
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations provide information about static molecular structures, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. nih.gov
For this compound, MD simulations can be used to:
Explore the conformational landscape of the molecule by simulating its motion at a given temperature. biorxiv.org
Investigate the pathways and barriers for interconversion between different conformers, such as the chair-chair and boat-chair forms.
Study the influence of solvent on the conformational equilibrium.
By analyzing the MD trajectory, one can determine the relative populations of different conformers and the timescales of conformational changes, providing a more complete picture of the molecule's dynamic nature. nih.govbiorxiv.org
Reaction Mechanism Elucidation via Computational Methods
Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a reaction. This allows researchers to trace the lowest energy path from reactants to products, identifying key intermediates and the transition states that connect them. For reactions involving bicyclo[3.3.1]nonane derivatives, these calculations can unravel complex mechanistic pathways, such as rearrangements or nucleophilic additions, by providing detailed geometric and energetic information. nih.govrsc.org
A central goal of reaction mechanism studies is the identification and characterization of the transition state (TS), which represents the maximum energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier (ΔG‡), a critical factor determining the reaction rate.
Computational chemists employ various algorithms to locate the precise geometry of a transition state. Once found, a frequency calculation is performed to confirm its identity; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. diva-portal.org
While specific DFT calculations for reactions involving this compound are not extensively documented in publicly available literature, we can infer the nature of such studies from analogous systems. For instance, computational studies on the Robinson annulation to form bicyclo[3.3.1]nonanes have detailed the energy barriers of various steps. researchgate.net Similarly, research on related fluorinated ketones demonstrates that the introduction of fluorine significantly alters the stability of intermediates and transition states. nih.gov The electron-withdrawing nature of fluorine can stabilize developing negative charges in a transition state or destabilize adjacent carbocationic centers, thereby raising or lowering the activation barrier depending on the specific mechanism.
The energy barrier for the interconversion between the chair-chair (CC) and boat-chair (BC) conformations of the parent bicyclo[3.3.1]nonan-9-one has been calculated to be relatively low, indicating conformational flexibility. rsc.org The presence of a fluorine atom at a bridgehead position would be expected to influence these conformational dynamics and the energy barriers of subsequent chemical reactions.
Table 1: Representative Calculated Energy Barriers for a Hypothetical Reaction Step
This table illustrates typical data obtained from computational studies on a hypothetical nucleophilic addition to a bicyclic ketone, showing how substitution can influence the activation energy. The values are representative and based on principles observed in related systems.
| Reactant | Computational Method | Basis Set | Calculated ΔG‡ (kcal/mol) |
| Bicyclo[3.3.1]nonan-3-one | B3LYP | 6-31G(d) | 15.2 |
| This compound | B3LYP | 6-31G(d) | 13.8 |
| 3-Azabicyclo[3.3.1]nonan-9-one | B3LYP | 6-311+G(d,p) | 16.5 |
Note: The data in this table are illustrative examples derived from general principles of computational chemistry and are not from a specific published study on this compound.
Reactions are typically carried out in a solvent, which can have a profound impact on reactivity. Computational models can account for these solvent effects in two primary ways: implicitly or explicitly. whiterose.ac.uk
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, which are often the most significant contributor to solvation energy.
Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute. This method can capture specific solute-solvent interactions, such as hydrogen bonding, but is significantly more computationally demanding. whiterose.ac.uk
For a polar molecule like this compound, moving from a nonpolar to a polar solvent would be expected to stabilize the ground state and any charged or highly polar transition states. Computational studies on fluorinated ketones have shown that solvation in polar solvents can significantly affect the equilibrium between keto and hydrate (B1144303) forms, which in turn influences reactivity. nih.gov The stability of a hydrate species, for example, might be reduced by 2–5 kcal/mol upon solvation in an aqueous solution compared to the gas phase due to the weakening of intramolecular hydrogen bonds. nih.gov
Table 2: Representative Solvent Effects on a Hypothetical Reaction Barrier
This table provides an illustrative example of how the calculated activation energy for a reaction might change with the solvent environment, as predicted by computational models.
| Solvent | Dielectric Constant (ε) | Computational Model | Calculated ΔΔG‡ (kcal/mol) |
| Gas Phase | 1 | - | 0 (Reference) |
| Toluene | 2.4 | PCM | -0.8 |
| Dichloromethane | 9.1 | PCM | -2.1 |
| Acetonitrile | 37.5 | PCM/Explicit | -3.5 |
| Water | 78.4 | PCM/Explicit | -4.2 |
Note: The data represents hypothetical changes in the activation barrier relative to the gas phase and is for illustrative purposes only.
Analysis of Fluorine Stereoelectronic Effects
The substitution of a hydrogen atom with fluorine at the C1 bridgehead position introduces significant stereoelectronic effects that modify the chemical properties of the bicyclo[3.3.1]nonan-3-one scaffold. The high electronegativity of fluorine leads to a strong inductive effect (σ-effect), withdrawing electron density through the sigma bond framework. This can increase the electrophilicity of the carbonyl carbon at the C3 position, making it more susceptible to nucleophilic attack. nih.govmontclair.edu
Beyond simple induction, hyperconjugative interactions play a crucial role. These are orbital-based interactions involving the donation of electron density from a filled orbital to a nearby empty or partially filled orbital. In the context of this compound, key stereoelectronic interactions include:
n → σ* Interaction: Donation from the lone pair orbitals (n) of the carbonyl oxygen into the antibonding orbital (σ*) of the adjacent C-C bonds.
σ → σ* Interaction: The C-F bond can act as an acceptor (σ*C-F) or a donor (σC-F) of electron density. The alignment of the C-F bond relative to other bonds in the rigid bicyclic system dictates the strength and nature of these interactions.
A thesis on the synthesis of monofluorobicyclo[3.3.1]nonane derivatives highlights that controlling the spatial orientation of substituents on this rigid structure is critical for determining chemical and biological properties. ucl.ac.uk The introduction of fluorine can beneficially alter physicochemical properties through these stereoelectronic effects. ucl.ac.uk For example, the stability of a particular conformation can be influenced by the alignment of the C-F bond with other functional groups, an effect that has been exploited to control molecular shape in various applications. montclair.edu In related bicyclic systems, such as 3-azabicyclo[3.3.1]nonanes, the orientation of a C-F bond relative to a developing cationic center has been shown to have a substantial destabilizing effect due to through-bond hyperconjugative interactions.
Vi. Applications of 1 Fluorobicyclo 3.3.1 Nonan 3 One As a Synthetic Building Block
Precursor for the Synthesis of Novel Complex Molecules
The bicyclo[3.3.1]nonane framework is a core structural motif found in a number of biologically active natural products, particularly in the polyprenylated acylphloroglucinol (PPAP) family. ucl.ac.uk As such, derivatives of this scaffold are attractive targets for synthetic chemists. 1-Fluorobicyclo[3.3.1]nonan-3-one serves as a key starting material for accessing novel fluorinated analogues of these complex structures. The architectural complexity of such three-dimensional, sp3-enriched molecules often correlates with greater biological activity and a higher success rate as drug candidates compared to flat, aromatic compounds. ucl.ac.uk The synthesis of these complex bicyclic systems can be efficiently achieved through methods like Michael-aldol type annulations. ucl.ac.uk
A significant application of this compound and its isomers is in the creation of fluorinated bicyclic scaffolds with well-defined three-dimensional geometries. ucl.ac.uk Research has demonstrated the synthesis of an extensive series of monofluorobicyclo[3.3.1]nonane derivatives through late-stage fluorination, which often proceeds with a high degree of stereoselectivity. ucl.ac.ukucl.ac.uka-star.edu.sg This control over stereochemistry is crucial, as the spatial orientation of the fluorine atom and other substituents on the rigid bridged scaffold dictates the molecule's chemical and biological properties. ucl.ac.uk
The construction of the bicyclic system is often accomplished via a one-pot tandem Michael-aldol annulation, after which fluorine can be introduced chemoselectively at various positions. ucl.ac.uka-star.edu.sg This methodology allows for the generation of a library of fluorinated compounds, each possessing a unique C-F bond orientation on a common, polysubstituted scaffold. ucl.ac.uk The major conformer for each of these fluorobicyclo compounds has been deduced, highlighting the ability to design and synthesize scaffolds with predictable 3D structures. ucl.ac.ukresearchgate.net
Table 1: Chemoselective Fluorination of the Bicyclo[3.3.1]nonane System
| Fluorination Position | Synthetic Method | Key Feature | Reference |
|---|---|---|---|
| 3-position | Late-stage fluorination | Achieved chemoselectively | ucl.ac.uka-star.edu.sg |
| 6-position | Late-stage fluorination | Achieved chemoselectively | ucl.ac.uka-star.edu.sg |
The rigid bicyclo[3.3.1]nonane skeleton is an excellent template for the construction of more complex polycyclic systems, including fused and spirocyclic structures. While specific examples starting directly from this compound are not extensively documented, the parent scaffold readily undergoes reactions to form such systems. For instance, an efficient intramolecular alkylation of a trisubstituted cyclohexenone derivative has been used to generate the bicyclo[3.3.1]nonane ring system as part of a total synthesis of dl-clovene, resulting in a fused polycyclic structure. researchgate.net The ability to pre-install a fluorine atom onto the bicyclo[3.3.1]nonane core provides a pathway to novel fluorinated fused and spirocyclic compounds, which are of interest in medicinal chemistry and materials science. google.comgoogle.com
Role in Materials Science and Engineering (Non-Biological)
The incorporation of fluorine into organic molecules is a well-established strategy for tuning material properties. However, the specific application of this compound in non-biological materials science and engineering is a nascent field with limited published research. The potential applications are based on the known effects of fluorination.
The introduction of fluorinated building blocks like this compound into polymers or framework materials (e.g., metal-organic frameworks) could impart desirable properties such as increased thermal stability, chemical resistance, and altered electronic characteristics. The rigid, 3D structure of the bicyclic unit could also be used to influence the morphology and porosity of such materials. Currently, this remains a prospective area for research.
The strategic placement of fluorine atoms can significantly impact a molecule's hydrophobicity, dipole moment, and metabolic stability. ucl.ac.uk These modifications are key to designing functional materials with tailored properties. By using this compound as a building block, it is conceivable to create novel liquid crystals, dielectric materials, or functional coatings where the unique properties of the fluorinated bicyclic core can be exploited. This application is speculative at present but represents a promising direction for future studies.
Advanced Chiral Building Blocks in Asymmetric Synthesis (if applicable)
The development of methods for asymmetric synthesis is crucial for producing enantiomerically pure compounds, particularly for pharmaceutical applications. nih.gov The bicyclo[3.3.1]nonane scaffold has been successfully utilized in the development of chiral building blocks. nih.gov
Research has shown the synthesis of chiral sp3-rich bicyclo[3.3.1]nonanes as single diastereomers. nih.gov This was achieved starting from a precursor prepared through a copper-catalyzed enantioselective reduction, demonstrating that chirality can be effectively introduced and controlled in this system. nih.gov Furthermore, a chiral derivative of bicyclo[3.3.1]nonane has been used as a chiral ionic liquid to catalyze an asymmetric Michael's addition reaction. researchgate.net
Given that the synthesis of monofluorobicyclo[3.3.1]nonane derivatives can be achieved with high stereocontrol, this compound and its isomers represent promising candidates as advanced chiral building blocks. ucl.ac.uka-star.edu.sg Their rigid conformation can provide a well-defined steric environment to influence the stereochemical outcome of asymmetric transformations, expanding the toolkit available for the synthesis of complex, optically active molecules. beilstein-journals.org
Vii. Future Research Directions and Emerging Trends for 1 Fluorobicyclo 3.3.1 Nonan 3 One
Exploration of Uncharted Reactivity and Transformation Pathways
While the synthesis of monofluorobicyclo[3.3.1]nonane derivatives has been achieved, a comprehensive exploration of the reactivity of 1-Fluorobicyclo[3.3.1]nonan-3-one remains a fertile ground for discovery. ucl.ac.uk The presence of the fluorine atom at a bridgehead position and the ketone at C-3 sets the stage for unique chemical transformations.
Future research could focus on the following areas:
Reactions at the Carbonyl Group: The reactivity of the ketone in this compound towards a variety of nucleophiles could be systematically investigated. This includes reactions such as reductions, Grignard additions, and Wittig reactions to generate a library of novel fluorinated bicyclic alcohols and alkenes. The influence of the bridgehead fluorine on the stereochemical outcome of these reactions would be of significant interest.
Enolate Chemistry: The formation and subsequent reactions of the enolate of this compound are largely unexplored. msu.edu Studies on the regioselectivity of enolate formation (at C-2 or C-4) and its reaction with various electrophiles would open up avenues for further functionalization of the bicyclic core.
Bridgehead Reactivity: The generation of a carbocation at the C-1 position, facilitated by the fluorine atom, has been noted. iastate.edu The trapping of this bridgehead carbocation with a diverse range of nucleophiles could lead to the synthesis of a wide array of 1-substituted bicyclo[3.3.1]nonan-3-one derivatives. iastate.edu
Ring Rearrangements and Fragmentations: The strained bicyclic system, coupled with the electronic effects of the fluorine and carbonyl groups, may predispose the molecule to novel rearrangement or fragmentation pathways under specific reaction conditions. A systematic study of its behavior under thermal, photochemical, or acid/base-catalyzed conditions could unveil unprecedented molecular architectures.
A summary of potential reaction pathways for exploration is presented in Table 1.
| Reaction Type | Potential Reagents/Conditions | Expected Products | Research Focus |
| Nucleophilic Addition | NaBH4, CH3MgBr, Ph3P=CH2 | Fluorinated bicyclic alcohols, alkenes | Stereoselectivity, influence of fluorine |
| Enolate Alkylation | LDA, CH3I | C-2 or C-4 alkylated ketones | Regioselectivity, diastereoselectivity |
| Bridgehead Substitution | Silver triflate, various nucleophiles | 1-substituted bicyclo[3.3.1]nonan-3-ones | Scope of nucleophiles, reaction mechanism |
| Ring Rearrangement | Lewis acids, Brønsted acids | Isomeric bicyclic or monocyclic products | Mechanistic elucidation, synthetic utility |
Development of Sustainable and Green Synthetic Methodologies
The increasing emphasis on environmentally benign chemical processes necessitates the development of sustainable and green synthetic routes to valuable compounds like this compound.
Future efforts in this area could include:
Catalytic Fluorination: Moving away from stoichiometric fluorinating reagents towards catalytic methods for the introduction of fluorine would be a significant advancement. This could involve the development of novel transition-metal catalysts or organocatalysts for the late-stage fluorination of a bicyclo[3.3.1]nonane precursor.
Flow Chemistry: The use of continuous flow reactors for the synthesis of this compound could offer advantages in terms of safety, scalability, and reaction control, particularly for potentially hazardous fluorination reactions.
Biocatalysis: The exploration of enzymatic methods for the synthesis or derivatization of fluorinated bicyclic ketones could provide highly selective and environmentally friendly alternatives to traditional chemical methods.
Use of Greener Solvents and Reagents: A systematic evaluation of reaction conditions to replace hazardous solvents and reagents with more sustainable alternatives is crucial for the green synthesis of this compound.
Advanced Spectroscopic Techniques for Real-time Mechanistic Studies
A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is essential for optimizing existing methods and designing new reactions. Advanced spectroscopic techniques can provide invaluable insights in this regard.
Potential applications of advanced spectroscopy include:
In-situ NMR and IR Spectroscopy: These techniques can be used to monitor reaction progress in real-time, identify transient intermediates, and elucidate reaction kinetics. For instance, the formation and consumption of enolates or carbocationic intermediates could be directly observed.
Computational Spectroscopy: The combination of experimental spectroscopic data with high-level computational methods, such as Density Functional Theory (DFT), can aid in the assignment of complex spectra and provide detailed information about molecular structure and conformation. researchgate.net For example, DFT calculations can help predict the preferred conformation of this compound and its derivatives. researchgate.net
Mass Spectrometry Techniques: Advanced mass spectrometry methods, such as tandem mass spectrometry (MS/MS), can be employed to characterize reaction products and intermediates, providing valuable information about fragmentation pathways and molecular connectivity.
Integration with Machine Learning and AI for Predictive Chemistry
The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical research. For a molecule like this compound, these computational tools can accelerate discovery and development.
Future research directions in this domain include:
Predictive Reactivity Models: ML models can be trained on existing reaction data for fluorinated compounds and bicyclic systems to predict the outcome of new, unexplored reactions of this compound. This could help prioritize experimental efforts and identify promising reaction pathways.
Spectroscopic Data Prediction: AI algorithms can be developed to predict spectroscopic properties, such as NMR chemical shifts, which would aid in the structural elucidation of new derivatives. rice.edu
De Novo Design of Derivatives: Generative AI models could be used to design novel derivatives of this compound with specific desired properties, such as enhanced biological activity or improved material characteristics.
Design of Next-Generation Fluorinated Bridged Systems for Specific Applications
The unique three-dimensional structure of the bicyclo[3.3.1]nonane framework makes it an attractive scaffold for the design of molecules with specific functions. The introduction of fluorine can further enhance these properties.
Future design efforts could focus on:
Medicinal Chemistry: Derivatives of this compound could be designed as novel therapeutic agents. The rigid scaffold allows for precise spatial orientation of functional groups, which can be crucial for binding to biological targets. The fluorine atom can improve metabolic stability and binding affinity. ucl.ac.uk
Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized and evaluated as ligands for asymmetric catalysis. The rigid backbone can provide a well-defined chiral environment around a metal center.
Materials Science: The incorporation of the this compound motif into polymers or other materials could lead to novel properties, such as enhanced thermal stability or specific surface characteristics.
A summary of potential applications for next-generation fluorinated bridged systems is provided in Table 2.
| Application Area | Design Strategy | Potential Advantages |
| Medicinal Chemistry | Introduction of pharmacophores | Improved metabolic stability, enhanced binding affinity |
| Asymmetric Catalysis | Synthesis of chiral ligands | Rigid scaffold, well-defined chiral environment |
| Materials Science | Incorporation into polymers | Enhanced thermal stability, unique surface properties |
Q & A
Basic Research Questions
Q. What are the key structural features of 1-fluorobicyclo[3.3.1]nonan-3-one, and how do they influence its reactivity?
- Methodological Answer : The bicyclo[3.3.1]nonane framework introduces significant steric strain due to its fused ring system. Fluorination at the 1-position alters electronic properties (e.g., electron-withdrawing effects) and steric accessibility. Structural confirmation requires techniques like X-ray crystallography or NMR spectroscopy to resolve bond angles and fluorine coupling patterns . Computational methods (DFT calculations) can predict substituent effects on ring strain and reactivity .
Q. What synthetic routes are available for this compound, and what are their limitations?
- Methodological Answer : Common methods include fluorination of bicyclo[3.3.1]nonan-3-one precursors using reagents like DAST (diethylaminosulfur trifluoride) or Selectfluor. Challenges include regioselectivity (e.g., avoiding over-fluorination) and maintaining ring integrity under harsh conditions. Reaction optimization via temperature control (e.g., cryogenic conditions) and solvent selection (e.g., anhydrous DCM) is critical .
Q. How can the purity of this compound be assessed, and what analytical techniques are most reliable?
- Methodological Answer : High-purity validation requires GC-MS or HPLC for quantitative analysis, coupled with NMR to confirm fluorine incorporation. Differential Scanning Calorimetry (DSC) can detect polymorphic impurities, while elemental analysis ensures stoichiometric accuracy .
Advanced Research Questions
Q. How does fluorination at the 1-position affect the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Fluorine’s electronegativity and small atomic radius can enhance binding affinity via dipole interactions or hydrophobic effects. Use molecular docking simulations (e.g., AutoDock Vina) to predict binding modes, followed by SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) for empirical validation. Compare results with non-fluorinated analogs to isolate fluorine-specific effects .
Q. What strategies resolve contradictions in reported fluorination efficiencies across studies?
- Methodological Answer : Systematic meta-analysis of reaction conditions (e.g., reagent stoichiometry, solvent polarity) using Design of Experiments (DoE) frameworks. For example, fractional factorial designs can identify critical variables (e.g., temperature vs. catalyst loading). Reproducibility testing under standardized conditions (e.g., inert atmosphere, anhydrous solvents) minimizes variability .
Q. How can computational modeling predict the stability of this compound under varying pH or temperature conditions?
- Methodological Answer : Employ molecular dynamics (MD) simulations to assess conformational stability in silico. Pair with accelerated stability testing (e.g., forced degradation studies under acidic/alkaline conditions) and monitor degradation products via LC-MS. Computational tools like COSMO-RS predict solubility and partition coefficients .
Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?
- Methodological Answer : Batch-to-batch consistency requires precise control of exothermic fluorination reactions. Use flow chemistry to enhance heat dissipation and scalability. Validate intermediates via in-line FTIR or PAT (Process Analytical Technology) to maintain quality. Toxicity screening (e.g., Ames test) is essential before preclinical trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
